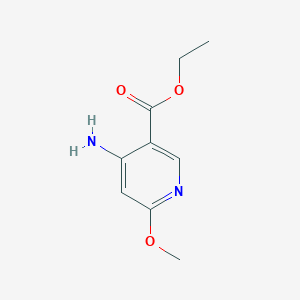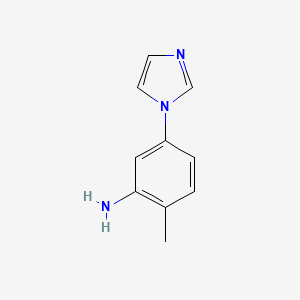![molecular formula C13H16O5 B15332821 3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)
3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of benzenepropanoic acid, characterized by the presence of carboxymethyl, methoxy, and methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-6-methylbenzene and suitable carboxylating agents.
Carboxylation: The carboxylation of 4-methoxy-6-methylbenzene is achieved using reagents like carbon dioxide in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl groups to alcohols.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Carboxyphenyl)propanoic acid: Similar structure but lacks the methoxy and methyl groups.
4-Methoxyphenylacetic acid: Contains a methoxy group but differs in the position and presence of the carboxymethyl group.
6-Methyl-2-naphthoic acid: Contains a methyl group but differs in the aromatic ring structure.
Uniqueness
3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-[2-(carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid |
InChI |
InChI=1S/C13H16O5/c1-8-5-10(18-2)6-9(7-13(16)17)11(8)3-4-12(14)15/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
LFPRSPNFFLNOTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CCC(=O)O)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
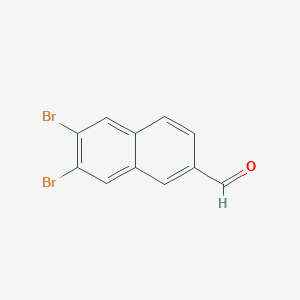
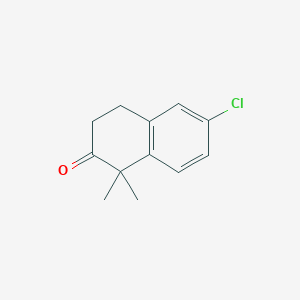

![Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate](/img/structure/B15332768.png)
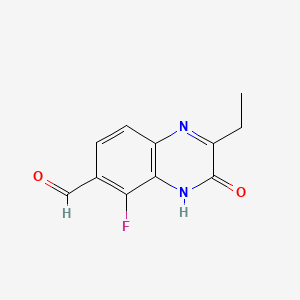
![5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B15332773.png)

![4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid](/img/structure/B15332781.png)

![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
